(1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione
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Overview
Description
(1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione is an organic compound characterized by its unique structure, which includes two phenyl groups and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione typically involves the selective mono-ozonolysis of cyclic polyenes such as 1,5,9-cyclododecatriene. The ozonolysis process is carried out by bubbling ozone through a solution of the alkene in methanol at low temperatures, usually around -78°C, until the solution turns blue, indicating the complete consumption of the alkene . The resulting ozonide is then subjected to oxidative decomposition using hydrogen peroxide to yield the desired product.
Industrial Production Methods
The use of phase-transfer catalysis and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or toluene .
Major Products Formed
Major products formed from these reactions include epoxides, alcohols, alkanes, and substituted aromatic compounds, depending on the specific reaction and conditions used .
Scientific Research Applications
(1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in understanding enzyme-catalyzed reactions.
Industry: Used in the production of polymers, coatings, and other materials that benefit from its unique chemical properties
Mechanism of Action
The mechanism of action of (1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione involves its interaction with molecular targets through its conjugated diene system and phenyl groups. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The compound’s ability to undergo oxidation and reduction reactions is particularly important in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (1Z,5E)-1,4,4-trimethyl-8-methylene-1,5-cycloundecadiene
- (1Z,5E)-N,N’-dihydroxy-1,5-pentanediimine
- (1Z,5E)-pentanediimidamide
Uniqueness
(1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione is unique due to its specific structure, which includes two phenyl groups and a conjugated diene system. This structure imparts distinct reactivity and chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
65644-29-3 |
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Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C18H14O2/c19-17(13-11-15-7-3-1-4-8-15)18(20)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12+ |
InChI Key |
XCFBXZJFMURWRR-HEEUSZRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C(=O)/C=C\C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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